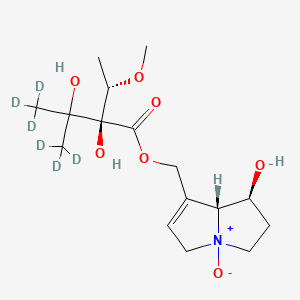
Europine N-oxide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europine N-oxide-d6 is a deuterated derivative of Europine N-oxide, a pyrrolizidine alkaloid. This compound is primarily used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable for various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Europine N-oxide-d6 involves the deuteration of Europine N-oxideThis can be achieved through catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and deuterated solvents is common in industrial settings to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Europine N-oxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, Europine.
Substitution: The deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of this compound.
Reduction: Europine and its deuterated analogs.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Europine N-oxide-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of pyrrolizidine alkaloids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of Europine N-oxide-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Heliotrine N-oxide
- Lycopsamine N-oxide
- Monocrotaline N-oxide
- Echimidine N-oxide
- Intermedine
- Trichodesmine
- Erucifoline N-oxide
Comparison: Europine N-oxide-d6 is unique due to its deuterated nature, which provides enhanced stability and isotopic labeling. This makes it particularly valuable in analytical and experimental applications compared to its non-deuterated analogs and other similar compounds .
Properties
Molecular Formula |
C16H27NO7 |
|---|---|
Molecular Weight |
351.42 g/mol |
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-4,4,4-trideuterio-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1/i2D3,3D3 |
InChI Key |
UPYLKTQCLCBJQP-AFPBSGCLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@]([C@H](C)OC)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
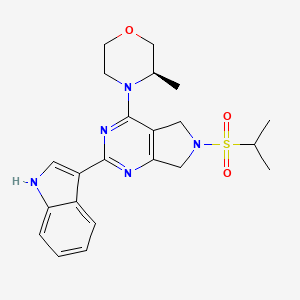
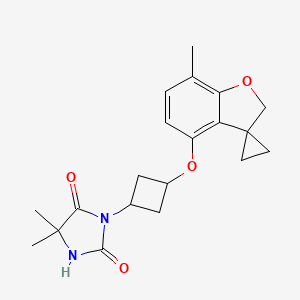
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
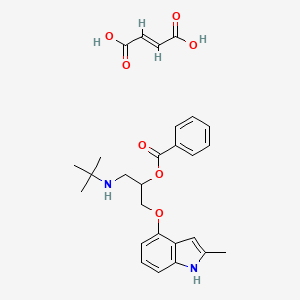
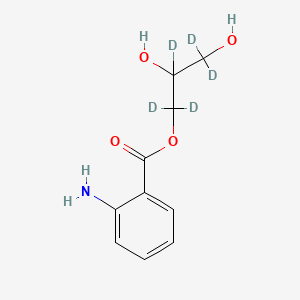
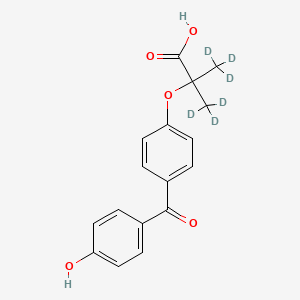

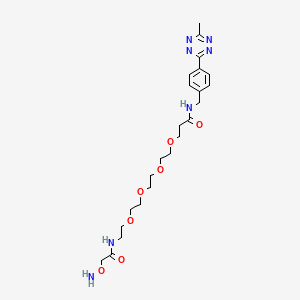
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
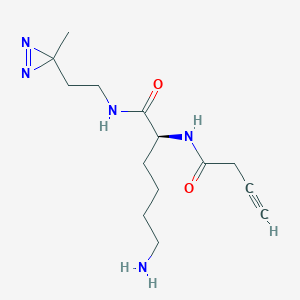
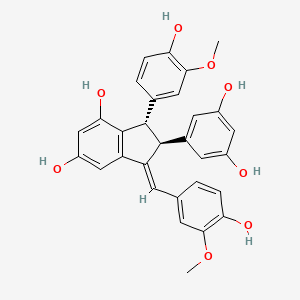

![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
